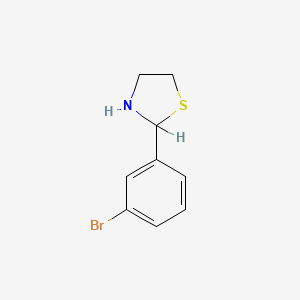

Thiazolidine, 2-(3-bromophenyl)-

Description

Significance of the Thiazolidine (B150603) Heterocycle as a Privileged Pharmacophore

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense importance in medicinal chemistry, with over 85% of biologically active chemical entities containing at least one heterocycle. nih.gov The thiazolidine scaffold is a prime example of a privileged pharmacophore, a concept that describes molecular structures that are able to bind to multiple, unrelated biological targets. nih.govresearchgate.net This versatility stems from the thiazolidine ring's ability to present substituents in a specific three-dimensional arrangement, allowing for fine-tuning of its pharmacological properties. nih.gov The core structure's capacity for hydrogen bonding and the potential for diverse substitutions at various positions make it a highly adaptable framework for designing new drugs. globalresearchonline.net

Thiazolidine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, antioxidant, anticancer, anti-inflammatory, and antidiabetic effects. nih.govmdpi.com The 2,4-thiazolidinedione (B21345) (TZD) subclass, for instance, is well-known for its role in treating type 2 diabetes by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). globalresearchonline.netnih.gov This broad spectrum of activity underscores the significance of the thiazolidine scaffold in the development of novel therapeutics.

Rationale for Investigating 2-(3-bromophenyl)-thiazolidine Derivatives in Drug Discovery

For example, research into 4-thiazolidinone (B1220212) derivatives has highlighted that halogen substitutions can enhance antimycobacterial activity. nih.gov In one study, a 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one derivative demonstrated potent activity against leukemic cell lines. nih.gov The position of the bromine atom on the phenyl ring is also crucial. The meta-position (position 3) in the 3-bromophenyl group offers a distinct electronic and steric profile compared to other substitution patterns, which can lead to unique interactions with biological targets. The exploration of 2-(3-bromophenyl)-thiazolidine derivatives is therefore a rational approach to discovering new drug candidates with potentially improved efficacy and selectivity.

Historical Context and Recent Advances in Thiazolidine Research

The study of thiazolidine and its derivatives dates back several decades, with early reports on their synthesis and biological activities emerging in the mid-20th century. nih.gov The discovery of the insulin-sensitizing properties of thiazolidinediones in the 1980s marked a significant milestone, leading to the development of drugs for type 2 diabetes. globalresearchonline.net

Recent years have witnessed a surge in research focused on expanding the therapeutic applications of thiazolidine-based compounds. Advances in synthetic methodologies, including multi-component reactions and the use of novel catalysts, have enabled the creation of large and diverse libraries of thiazolidine derivatives for high-throughput screening. nih.govnih.gov Current research is actively exploring the potential of these compounds as anticancer, antimicrobial, and neuroprotective agents. rsc.orgmdpi.comnih.gov For instance, novel thiazolidine derivatives are being investigated as potent and selective pro-apoptotic agents in cancer therapy and as inhibitors of key enzymes in various disease pathways. nih.govnih.gov The ongoing exploration of structure-activity relationships and mechanisms of action continues to solidify the position of the thiazolidine scaffold as a vital tool in modern medicinal chemistry. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHIGNRMHLIEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00986118 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67086-84-4 | |

| Record name | 2-(3-Bromophenyl)thiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BROMO-PHENYL)-THIAZOLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Arylthiazolidines

The synthesis of 2-arylthiazolidines is well-established in organic chemistry, with the most common approach involving the condensation reaction between a β-amino-thiol and an aromatic aldehyde. Cysteamine (B1669678) (2-aminoethanethiol) is the most frequently employed β-amino-thiol for this purpose. The reaction proceeds through the initial formation of a thiazolidine (B150603) ring via a cyclocondensation reaction between the aldehyde and cysteamine. This method is straightforward and provides a direct route to a wide array of 2-substituted thiazolidine derivatives.

Multicomponent reactions (MCRs) have also emerged as powerful tools for the efficient construction of the thiazolidine scaffold. nih.govnih.gov These reactions, where three or more reactants combine in a single synthetic operation, offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov For the synthesis of 2-arylthiazolidines, a typical three-component reaction might involve an aromatic aldehyde, an amine, and a sulfur-containing compound, leading to the formation of the desired heterocyclic ring in a single step.

Targeted Synthesis of Thiazolidine, 2-(3-bromophenyl)- and Its Analogues

The synthesis of the specifically substituted "Thiazolidine, 2-(3-bromophenyl)-" can be achieved through various methodologies, ranging from traditional multistep sequences to more modern and efficient approaches.

Conventional Multistep Reaction Sequences

The most direct and conventional method for the synthesis of Thiazolidine, 2-(3-bromophenyl)- involves a two-component condensation reaction. This reaction is typically carried out by refluxing 3-bromobenzaldehyde (B42254) with cysteamine hydrochloride in a suitable solvent, such as ethanol (B145695) or methanol. The acidic proton from the cysteamine hydrochloride can catalyze the reaction. The general reaction scheme is depicted below:

Reaction Scheme for Conventional Synthesis

| Reactant 1 | Reactant 2 | Product |

| 3-Bromobenzaldehyde | Cysteamine | Thiazolidine, 2-(3-bromophenyl)- |

This method is reliable and generally provides good yields of the desired product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Green Chemistry Approaches and Microwave-Assisted Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for the synthesis of thiazolidine derivatives. Microwave-assisted organic synthesis (MAOS) has gained significant attention in this regard. nih.gov Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. nih.gov

For the synthesis of 2-(3-bromophenyl)thiazolidine, a mixture of 3-bromobenzaldehyde and cysteamine can be subjected to microwave irradiation in a suitable solvent, or in some cases, on a solid support. nih.gov This approach often leads to a significant reduction in reaction time from hours to minutes and can result in higher product purity.

Advantages of Microwave-Assisted Synthesis

| Feature | Description |

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. |

| Higher Yields | Improved reaction kinetics can lead to better product yields. |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient. |

| Greener Conditions | Potential for using less solvent or environmentally friendly solvents. |

One-Pot and Multicomponent Reactions for Thiazolidine Ring Formation

One-pot and multicomponent reactions represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation. nih.gov These methods avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. While a specific one-pot synthesis for 2-(3-bromophenyl)thiazolidine is not extensively detailed in the literature, the general principles of multicomponent reactions can be applied.

A plausible one-pot, three-component synthesis of a derivative could involve 3-bromobenzaldehyde, an amine, and a source of sulfur, such as thioglycolic acid, to form a 4-thiazolidinone (B1220212) ring which is structurally related to the parent thiazolidine. nih.gov

Derivatization Strategies for Thiazolidine, 2-(3-bromophenyl)- Scaffold

The nitrogen atom of the thiazolidine ring in 2-(3-bromophenyl)thiazolidine is a key site for further functionalization. N-substitution and N-acylation reactions allow for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around this scaffold for various applications.

N-Substitution and N-Acylation Reactions

N-alkylation of the thiazolidine nitrogen can be achieved by reacting 2-(3-bromophenyl)thiazolidine with various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates, in the presence of a base. The base, such as triethylamine (B128534) or potassium carbonate, is required to deprotonate the secondary amine of the thiazolidine ring, thereby increasing its nucleophilicity.

N-acylation can be accomplished using acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride). These reactions are also typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Below are illustrative data tables for potential N-substitution and N-acylation reactions of Thiazolidine, 2-(3-bromophenyl)-.

Table 1: N-Substitution Reactions of Thiazolidine, 2-(3-bromophenyl)-

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Triethylamine | Dichloromethane | Thiazolidine, 3-methyl-2-(3-bromophenyl)- |

| Ethyl Bromide | Potassium Carbonate | Acetonitrile (B52724) | Thiazolidine, 3-ethyl-2-(3-bromophenyl)- |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran | Thiazolidine, 3-benzyl-2-(3-bromophenyl)- |

Table 2: N-Acylation Reactions of Thiazolidine, 2-(3-bromophenyl)-

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 1-(2-(3-bromophenyl)thiazolidin-3-yl)ethan-1-one |

| Acetic Anhydride | Triethylamine | Dichloromethane | 1-(2-(3-bromophenyl)thiazolidin-3-yl)ethan-1-one |

| Benzoyl Chloride | Pyridine | Dichloromethane | (2-(3-bromophenyl)thiazolidin-3-yl)(phenyl)methanone |

These derivatization strategies provide a powerful means to generate a library of compounds based on the 2-(3-bromophenyl)thiazolidine scaffold, allowing for the fine-tuning of its chemical and physical properties.

Modifications at the Thiazolidine Ring System (e.g., C-4, C-5 positions)

The thiazolidine ring, particularly when present as a 4-thiazolidinone derivative, offers reactive sites for further functionalization. The methylene (B1212753) group at the C-5 position is especially amenable to modification through condensation reactions.

One of the most prominent methods for introducing diversity at the C-5 position is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, such as the C-5 position of a 2-aryl-thiazolidin-4-one, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or glycine. wikipedia.orgresearchgate.net This process results in the formation of 5-ylidene-4-thiazolidinone derivatives, effectively attaching a new substituent via a carbon-carbon double bond. nih.gov

The general scheme for the Knoevenagel condensation at the C-5 position of a 2-(3-bromophenyl)thiazolidin-4-one with various aromatic aldehydes is as follows:

Reactants : 2-(3-bromophenyl)thiazolidin-4-one and a selected aromatic aldehyde.

Catalyst : A weak base like piperidine or β-alanine. researchgate.net

Solvent : Often a high-boiling solvent such as toluene, ethanol, or glacial acetic acid to facilitate the removal of water. researchgate.netresearchgate.net

Product : A 5-arylidene-2-(3-bromophenyl)thiazolidin-4-one derivative.

The choice of aldehyde dictates the nature of the substituent introduced at the C-5 position, allowing for the synthesis of a large library of compounds from a common precursor. Studies on related thiazolidinones have shown that this reaction proceeds efficiently with a variety of substituted benzaldehydes.

| Aldehyde Reactant | Catalyst/Solvent | Resulting C-5 Substituent | Reference |

| 2-Methoxybenzaldehyde | Piperidine/Ethanol | 2-Methoxybenzylidene | wikipedia.org |

| Various Aryl Aldehydes | Piperidine/Toluene | Substituted Arylidene | researchgate.net |

| Various Aldehydes | Glycine | Substituted Alkylidene/Arylidene | researchgate.net |

| Aromatic Aldehydes | Methylamine/Acetic Acid | Substituted Arylidene | mdpi.com |

This table presents examples of Knoevenagel condensation conditions applicable to the 2-(3-bromophenyl)thiazolidin-4-one core based on established methodologies for related compounds.

Modifications at the C-4 position are less direct and typically involve using substituted precursors during the initial ring synthesis. For instance, using substituted α-mercaptocarboxylic acids in the cyclocondensation reaction with the corresponding imine of 3-bromobenzaldehyde would yield C-4 substituted thiazolidinones.

Transformations on the Bromophenyl Moiety (e.g., Halogen-Directed Chemistry)

The bromine atom on the phenyl ring at the C-2 position of the thiazolidine serves as a versatile functional handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is widely used in pharmaceutical chemistry due to its mild conditions and tolerance of various functional groups. thieme.deresearchgate.net

For 2-(3-bromophenyl)thiazolidine, the Suzuki coupling can be used to replace the bromine atom with a wide range of aryl, heteroaryl, or alkyl groups. However, challenges can arise due to the presence of the sulfur atom in the thiazolidine ring, which can chelate to the palladium catalyst and inhibit its activity. thieme.de Research has shown that the choice of ligand is critical to overcome this issue. Sterically hindered biaryl phosphine (B1218219) ligands, such as XPhos, have been found to be effective for Suzuki coupling on sulfur-containing heterocyclic systems. thieme.de

| Boronic Acid/Ester | Palladium Catalyst/Ligand | Base | Solvent | Resulting C-3' Substituent | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | Phenyl | mdpi.com |

| Arylboronic acids | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | Substituted Aryl | thieme.de |

| Heteroarylboronic acids | Pd₂(dba)₃/Tri(2-furyl)phosphine | K₂CO₃ | Toluene | Heteroaryl | nih.gov |

| Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | K₂CO₃ | Ethanol/Water | Phenyl | researchgate.net |

This table summarizes typical conditions for Suzuki-Miyaura coupling reactions that can be applied to transform the bromophenyl moiety of the target compound.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, used to form C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction allows for the introduction of primary or secondary amines, anilines, or N-heterocycles at the 3-position of the phenyl ring, converting the bromo-substituent into a diverse array of amino groups. acsgcipr.org Similar to the Suzuki reaction, the catalyst system, particularly the choice of phosphine ligand, is crucial for achieving high efficiency. nih.govacsgcipr.org

| Amine Coupling Partner | Palladium Catalyst/Ligand | Base | Solvent | Resulting C-3' Substituent | Reference |

| Primary/Secondary Alkylamines | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | Alkylamino | wikipedia.org |

| Arylamines | [Pd(allyl)Cl]₂/t-BuXPhos | NaOtBu | Toluene | Arylamino | nih.gov |

| N-Heterocycles (e.g., carbazole) | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | Heterocyclyl-N- | acsgcipr.org |

| Ammonia Equivalents | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | Amino (-NH₂) | acsgcipr.org |

This table outlines representative conditions for the Buchwald-Hartwig amination applicable to 2-(3-bromophenyl)thiazolidine.

Hybrid Molecule Design Integrating Thiazolidine, 2-(3-bromophenyl)- with Other Pharmacophores

The principle of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov The 2-(3-bromophenyl)thiazolidine scaffold is an excellent platform for designing such hybrid molecules.

The synthetic handles described previously—the reactive C-5 position, the N-3 nitrogen of the thiazolidine ring, and the C-3' bromo-position of the phenyl ring—can all be utilized to attach other pharmacophores.

Strategies for Hybridization:

Linkage via the Thiazolidine N-3 Position: The nitrogen atom at position 3 can be alkylated or acylated to introduce another bioactive moiety. For example, linking a 1,3,4-oxadiazole (B1194373) ring system through an acetohydrazide linker attached to the N-3 position has been explored as a strategy to create novel antidiabetic agents. nih.govnanobioletters.com

Linkage via the Bromophenyl Moiety: The bromine atom can be replaced using Suzuki or Buchwald-Hartwig reactions to connect to another heterocyclic system. For instance, a pyrazole (B372694) or triazole ring containing a boronic acid or an amino group could be coupled at this position. Thiazole-pyrazoline hybrids have been synthesized and shown to possess various biological activities. acs.orgnih.gov

Linkage via the C-5 Position: The Knoevenagel condensation can be used to fuse or link other ring systems. For example, reacting the 4-thiazolidinone with isatin (B1672199) derivatives creates thiazolidinone-isatin hybrids, which have been investigated as potential inhibitors of cancer-related enzymes.

| Core Scaffold | Linked Pharmacophore | Linkage Point | Synthetic Method | Potential Application | Reference |

| Thiazolidine-2,4-dione | 1,3,4-Oxadiazole | N-3 | Acylation/Cyclization | Antidiabetic | nih.gov |

| Thiazolidine-2,4-dione | Triazole | N-3 | Alkylation | Antifungal | mdpi.com |

| 2-Arylthiazolidine | Pyrazoline | C-2 Aryl Group (via Br) | Suzuki Coupling | Anticancer, Antimicrobial | nih.gov |

| 2-(Aryl)thiazolidin-4-one | Dimethylaminophenyl | N-3 Aryl Group | Multi-component Synthesis | Anticancer | nih.gov |

This table provides examples of hybrid molecule design strategies that could be adapted for the 2-(3-bromophenyl)thiazolidine core.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the energy of molecular orbitals, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Thiazolidine (B150603), 2-(3-bromophenyl)- , DFT calculations, likely employing a basis set such as B3LYP/6-31++G(d,p), would be utilized to determine its optimized molecular geometry. researchgate.net This involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in space. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its steric and electronic properties.

The reactivity of the molecule can also be explored using DFT-derived parameters. For instance, the calculation of the molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In Thiazolidine, 2-(3-bromophenyl)- , the nitrogen and sulfur atoms of the thiazolidine ring are expected to be nucleophilic centers, while the hydrogen atoms and the region around the bromine atom may exhibit electrophilic character. This information is invaluable for predicting how the molecule might interact with biological macromolecules.

Frontier Molecular Orbital (FMO) Analysis for Thiazolidine, 2-(3-bromophenyl)-

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For Thiazolidine, 2-(3-bromophenyl)- , the HOMO is likely to be localized on the electron-rich thiazolidine ring, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the 3-bromophenyl ring, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Conformational Analysis and Energetics of Stereoisomers

The thiazolidine ring is not planar and can exist in different conformations, often described as envelope or twist forms. Furthermore, the carbon at the 2-position of the thiazolidine ring is a stereocenter, meaning that Thiazolidine, 2-(3-bromophenyl)- can exist as a pair of enantiomers (R and S). Conformational analysis is therefore essential to identify the most stable conformations of each stereoisomer and their relative energies.

Computational methods can be used to perform a systematic search of the conformational space of both the R and S enantiomers. By calculating the relative energies of the different conformers, the most populated and therefore biologically relevant shapes of the molecule can be determined. These studies are critical as the biological activity of a chiral molecule often depends on its specific three-dimensional conformation.

Molecular Docking and Ligand-Protein Interaction Profiling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

Predictive Binding Affinity Assessments for Identified Biological Targets

Based on the structural features of the thiazolidine core, which is present in numerous bioactive compounds, Thiazolidine, 2-(3-bromophenyl)- could be docked against a variety of biological targets. nih.govnih.gov Thiazolidine derivatives have shown activity against enzymes such as protein tyrosine kinases, α-amylase, and those involved in cancer and diabetes. nih.govnih.govresearchgate.net

For instance, molecular docking studies could be performed against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Peroxisome Proliferator-Activated Receptor gamma (PPARγ), both of which are known to interact with thiazolidine-containing molecules. nih.govtandfonline.com The docking algorithm would calculate a binding affinity score, typically in kcal/mol, which provides an estimate of the strength of the interaction. A lower binding energy suggests a more stable ligand-protein complex. researchgate.net

| Biological Target | Binding Affinity (kcal/mol) |

|---|---|

| VEGFR-2 | -8.2 |

| PPARγ | -7.5 |

| Cyclin-Dependent Kinase 4 (CDK4) | -7.9 |

| Akt1 | -7.1 |

Elucidation of Key Intermolecular Interactions and Binding Modes

Beyond predicting binding affinity, molecular docking provides a detailed picture of the binding mode of the ligand within the active site of the protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

In a hypothetical docking of Thiazolidine, 2-(3-bromophenyl)- into a protein's active site, the nitrogen atom of the thiazolidine ring could act as a hydrogen bond acceptor, while the N-H group could serve as a hydrogen bond donor. The 3-bromophenyl ring is likely to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The bromine atom might also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Understanding these interactions is crucial for the rational design of more potent and selective analogs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and guiding the design of more potent analogues.

The development of robust and predictive QSAR models is a cornerstone of modern drug design. For series related to thiazolidine, numerous studies have successfully constructed models to predict efficacy against various biological targets. These models are built by correlating calculated molecular descriptors with experimentally determined biological activities.

For instance, a three-dimensional QSAR (3D-QSAR) study on thiazolidine derivatives as inhibitors of Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase, a target in cancer therapy, yielded a Comparative Molecular Similarity Indices Analysis (CoMSIA) model with significant statistical quality. nih.gov The model demonstrated a strong correlation coefficient (R²) of 0.85 and a leave-one-out cross-validation coefficient (Q²) of 0.58. nih.gov Its predictive power was further confirmed by an external validation test set, which produced a coefficient (R²_test) of 0.72. nih.gov

Similarly, a robust QSAR model was constructed for a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives targeting protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes. This model, developed using multiple linear regression (MLR) analysis, showed an excellent correlation coefficient (R²) of 0.942, indicating a strong relationship between the structural features and the inhibitory activity. mdpi.com In another study focusing on antitubercular activity, a QSAR model for thiazolidine-4-one derivatives achieved a high correlation coefficient (R²) of 0.9092. nih.gov

These examples underscore the utility of QSAR in developing predictive models for diverse biological activities within the thiazolidine chemical space. The statistical rigor of these models provides a reliable framework for forecasting the biological potential of newly designed analogues related to 2-(3-bromophenyl)thiazolidine.

Table 1: Statistical Validation of Selected QSAR Models for Thiazolidine Analogues

| Target/Activity | Model Type | R² (Correlation) | Q² (Internal Validation) | R²_test (External Validation) | Reference |

|---|---|---|---|---|---|

| PIM1 Kinase Inhibition | 3D-QSAR (CoMSIA) | 0.85 | 0.58 | 0.72 | nih.gov |

| PTP1B Inhibition | MLR | 0.942 | - | - | mdpi.com |

| Antihyperglycemic | MLR | - | >0.5 | - | nih.govmdpi.com |

| Antitubercular | 2D-QSAR | 0.9092 | - | - | nih.gov |

The predictive power of a QSAR model is critically dependent on the selection of appropriate molecular descriptors and rigorous validation. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including physicochemical, topological, electronic, and steric properties. nih.gov

In studies of thiazolidine derivatives, a wide array of descriptors has been employed. For antihyperglycemic thiazolidine-2,4-diones, important descriptors included thermodynamic parameters, structure-dependent parameters (e.g., partition coefficient, polarity, volume), topological parameters, and charge-dependent parameters. nih.govnih.gov A study on antitubercular thiazolidine-4-ones identified specific descriptors that positively correlated with activity, such as MLFER_S (molar refractivity), GATSe2 (Geary autocorrelation of lag 2 weighted by atomic Sanderson electronegativities), and EstateVSA 6 (electrotopological state atom contribution). nih.gov Conversely, the SpMAD_Dzs (normalized spectral mean absolute deviation from Sanderson electronegativity) showed a negative correlation. nih.gov

Validation is essential to ensure a QSAR model is robust and has genuine predictive ability, rather than just fitting the data it was trained on. Key validation techniques include:

Internal Validation: Often performed using the leave-one-out (LOO) cross-validation method, which generates a Q² value. A QSAR model is generally considered acceptable if Q² is greater than 0.5. nih.govmdpi.com

External Validation: This involves using the model to predict the activity of a "test set" of compounds that were not used in building the model. mdpi.com The predictive ability is measured by R²_test, providing a stringent assessment of the model's real-world utility. nih.govmdpi.com

The careful selection of descriptors that capture the structural features essential for biological activity, combined with thorough statistical validation, ensures that QSAR models for thiazolidine series are reliable tools for drug design. nih.govmdpi.com

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

While QSAR models predict activity based on structure, molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its biological target at an atomic level. youtube.com These simulations model the movements and interactions of atoms and molecules over time, offering critical insights into the stability of the ligand-target complex, key binding interactions, and the conformational changes that may occur upon binding. mdpi.comnih.gov

A study involving a thiazolidine-2,4-dione derivative in complex with the PTP1B enzyme provides a clear example of this technique's application. mdpi.com The investigation utilized a 100-nanosecond MD simulation to explore the dynamic behavior of the ligand within the enzyme's binding pocket. mdpi.com

Key aspects of the simulation included:

Software and Force Field: The simulation was performed using Maestro-Desmond software with the OPLS3e force field, which defines the potential energy of the system. mdpi.com

System Setup: The complex was solvated in a TIP3P water model within a periodic boundary box, and ions were added to neutralize the system, mimicking physiological conditions. mdpi.com

Analysis: The trajectory from the simulation was analyzed to determine the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Low RMSD values for the complex indicate that the ligand remains stably bound in its initial docked pose, while RMSF analysis reveals the flexibility of different regions of the protein upon ligand binding. mdpi.comnih.gov

Such simulations are crucial for validating docking poses, understanding the thermodynamic and kinetic properties of ligand binding, and identifying the specific amino acid residues that form critical hydrogen bonds, hydrophobic interactions, or other stabilizing contacts. mdpi.comnih.govbiorxiv.org This detailed understanding of the binding mode can guide further structural modifications to enhance potency and selectivity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

A compound's ultimate success as a drug depends not only on its biological efficacy but also on its pharmacokinetic profile. Poor ADMET properties are a major cause of late-stage drug development failures. nih.gov In silico ADMET prediction allows for the early assessment of a compound's potential drug-likeness, helping to identify and filter out molecules with unfavorable properties long before costly synthesis and experimental testing. nih.gov

For thiazolidine derivatives, in silico ADMET studies are an integral part of the lead optimization process. nih.govmdpi.com These predictive models evaluate a range of crucial parameters. For example, studies on novel thiazolidine-2,4-dione derivatives have assessed properties such as metabolic stability against key enzymes like Cytochrome P450 3A4 (CYP3A4), interaction with efflux transporters like P-glycoprotein (P-gp), plasma protein binding (PB), and volume of distribution (VD). nih.govresearchgate.net

Computational tools can predict whether a compound adheres to established drug-likeness rules, such as Pfizer's rules, and can provide early warnings about potential toxicity. researchgate.netsemanticscholar.org The results of ADMET calculations can reveal the safe nature of compounds and highlight their drug-likeness and stability. semanticscholar.org By integrating these predictions, chemists can prioritize compounds that possess a promising balance of biological activity and a favorable pharmacokinetic profile, significantly enhancing the efficiency of the drug discovery pipeline.

Table 2: Representative In Silico ADMET Parameters for a Hypothetical Series of Thiazolidine Analogues

| Compound ID | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | CYP3A4 Substrate (Yes/No) | Drug-Likeness Score |

|---|---|---|---|---|---|---|

| Analog A | 385.28 | 3.1 | 1 | 4 | Yes | 0.75 |

| Analog B | 415.31 | 3.9 | 1 | 4 | No | 0.88 |

| Analog C | 429.29 | 4.2 | 0 | 5 | No | 0.91 |

| Analog D | 399.30 | 3.5 | 2 | 5 | Yes | 0.65 |

Pharmacological and Biological Explorations in Vitro and in Silico Focus

Enzyme Inhibition and Modulation Studies (In Vitro)

Derivatives of the thiazolidine (B150603) nucleus are recognized as versatile enzyme inhibitors, targeting a wide array of enzyme families crucial in human pathophysiology. nih.gov The 2-(3-bromophenyl)thiazolidine motif has been integrated into structures designed to inhibit key enzymes involved in cancer and other diseases.

Investigation of Specific Enzyme Families (e.g., Kinases, Oxidoreductases, Hydrolases)

The thiazolidin-4-one scaffold, a common derivative, is a well-established framework for the development of enzyme inhibitors. nih.gov Research has demonstrated that this class of compounds can effectively target several enzyme families.

Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Thiazolidine-2,4-dione derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors. nih.govdoaj.org These compounds are designed to bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. doaj.org Although direct testing of 2-(3-bromophenyl)thiazolidine is not reported, related structures show significant inhibitory potential against this kinase family. nih.govdoaj.org

Phosphatases: Cell Division Cycle 25 (CDC25) phosphatases are essential for cell cycle progression, and their overactivity is linked to tumor growth. nih.gov Consequently, they are attractive targets for anticancer drug development. nih.gov A series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues were found to exhibit inhibitory activity against CDC25A, with the lead compound showing an IC₅₀ value of 6.2 µM. nih.gov This highlights the potential of the broader thiazolidin-4-one class in modulating phosphatase activity.

The table below summarizes the inhibitory activity of representative thiazolidine derivatives against specific enzymes.

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Thiazolidine-2,4-diones | VEGFR-2 | 0.079 - 0.58 | nih.govdoaj.org |

| 2-(Thienothiazolylimino)-1,3-thiazolidin-4-ones | CDC25A | 6.2 | nih.gov |

Kinetic and Mechanistic Studies of Enzyme Inhibition

The mechanism of enzyme inhibition by thiazolidine derivatives often involves competitive binding at the enzyme's active site. For instance, VEGFR-2 inhibitors based on the thiazolidine scaffold are typically designed to occupy the ATP-binding pocket, competing with the endogenous ATP substrate. doaj.org This prevents the phosphorylation of the receptor and blocks the signal transduction cascade responsible for angiogenesis. doaj.org The design of these inhibitors often includes a heterocyclic core that forms hydrogen bonds with key residues in the hinge region of the kinase domain, a linker moiety, and a pharmacophore that interacts with the DFG (Asp-Phe-Gly) motif. doaj.org

Receptor Agonist/Antagonist Profiling (In Vitro)

Thiazolidine derivatives are renowned for their ability to modulate nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ). doaj.orgnih.gov

Ligand Binding Assays with Recombinant Receptors (e.g., PPARγ)

PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose metabolism, and insulin (B600854) sensitivity. nih.govnih.gov The thiazolidinedione (TZD) class of drugs, which includes compounds like Pioglitazone and Rosiglitazone, are well-known PPARγ agonists. e3s-conferences.orgnih.gov These drugs bind directly to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of target genes. nih.gov

Docking studies are frequently used to predict the binding affinity of new thiazolidine derivatives to the PPARγ active site. nih.gov In one such study, a library of novel thiazolidine analogues was designed and docked into the PPARγ receptor (PDB ID: P37231) to identify promising candidates for synthesis and biological evaluation. nih.gov

Functional Assays in Cell-Free Systems

Functional assays are critical for determining whether a compound acts as an agonist, antagonist, or modulator of a receptor. For PPARγ, luciferase-based genetic reporter assays are commonly employed. semanticscholar.org In these assays, cells are engineered to express a luciferase reporter gene under the control of a PPARγ-responsive promoter. An increase in luciferase activity upon treatment with a test compound indicates PPARγ activation. semanticscholar.org

A study investigating pyrazole-containing thiazolidinone derivatives identified compounds that significantly activated the PPARγ receptor. semanticscholar.org Notably, a bromo-substituted thiazolidinone derivative (compound 8b ) demonstrated a 55.24% increase in PPARγ transactivation, showcasing the positive contribution of halogen substitution to receptor modulation. semanticscholar.org

The table below presents data on the PPARγ activation by representative thiazolidinone derivatives.

| Compound | Substitution Pattern | PPARγ Transactivation (%) | Reference |

| 7a | Methanesulfonamide-substituted Thiazolidinedione | 52.11 | semanticscholar.org |

| 7b | Methoxy-substituted Thiazolidinedione | 59.63 | semanticscholar.org |

| 8a | Chloro-substituted Thiazolidinone | 63.15 | semanticscholar.org |

| 8b | Bromo-substituted Thiazolidinone | 55.24 | semanticscholar.org |

Cell-Based Biological Activity Assessments (In Vitro, Non-Clinical)

The antiproliferative and cytotoxic effects of 2-arylthiazolidine derivatives have been extensively evaluated in various cancer cell lines. The thiazolidine scaffold serves as a versatile template for developing potent anticancer agents. nih.govnih.gov

Studies on thiazolidine-2,4-dione derivatives have demonstrated significant cytotoxic activities against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). nih.gov In one study, a series of novel thiazolidine-2,4-diones exhibited potent antiproliferative effects, with some compounds showing greater cytotoxicity than the reference drug Sorafenib. nih.gov For example, compound 24 in the study displayed IC₅₀ values of 0.60 µM against HepG2 and 0.65 µM against MCF-7 cells. nih.gov Furthermore, fused thiopyrano[2,3-d]thiazole derivatives, which are structurally complex systems derived from thiazolidinones, have shown potent, sub-micromolar growth inhibitory activity against a broad panel of 60 human tumor cell lines. nih.gov

The table below details the in vitro cytotoxic activity of representative thiazolidine-2,4-dione derivatives.

| Compound | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| 20 | 1.14 ± 0.03 | 0.66 ± 0.03 | nih.gov |

| 21 | 0.84 ± 0.01 | 0.68 ± 0.01 | nih.gov |

| 22 | 2.04 ± 0.06 | 1.21 ± 0.04 | nih.gov |

| 23 | 1.18 ± 0.01 | 0.95 ± 0.01 | nih.gov |

| 24 | 0.60 ± 0.02 | 0.65 ± 0.01 | nih.gov |

| Sorafenib | 2.24 ± 0.06 | 3.17 ± 0.01 | nih.gov |

Antiproliferative and Cytotoxic Effects on Defined Cell Lines

While broad studies on thiazolidine derivatives have indicated potential anticancer properties, specific data on the antiproliferative and cytotoxic effects of Thiazolidine, 2-(3-bromophenyl)- are not extensively detailed in the currently available literature. Research on related 2-phenylthiazole-4-carboxamide (B13865131) derivatives has shown cytotoxic activity against human cancer cell lines such as T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). nih.gov For instance, a 3-fluoro analog in that series demonstrated good cytotoxic activity with IC₅₀ values below 10 μg/mL against all tested cell lines. nih.gov However, specific IC₅₀ values for Thiazolidine, 2-(3-bromophenyl)- against a panel of cancer cell lines remain to be explicitly reported in published studies.

Studies on other related structures, like 5-arylidene-4-thioxo-thiazolidine-2-ones, have been conducted to evaluate their antiproliferative activity. However, these derivatives did not exhibit significant antiproliferative effects against human carcinoma cell lines NCI-H292 and HEp-2. nih.gov This highlights the critical role of the specific substitution pattern on the thiazolidine core for cytotoxic activity.

| Compound | Cell Line | IC50 (µM) | Source |

| Data not available for Thiazolidine, 2-(3-bromophenyl)- |

Induction of Apoptosis and Cell Cycle Modulation Pathways

The ability of thiazolidine derivatives to induce apoptosis and modulate the cell cycle is a known mechanism contributing to their potential anticancer effects. However, specific studies detailing these mechanisms for Thiazolidine, 2-(3-bromophenyl)- are limited. Research on pyrazoline-thiazolidinone-triazole conjugates has shown that some compounds in this class can induce apoptosis and exhibit antitumor activity. nih.gov For example, one such derivative was most active against the MCF-7 lung cancer cell line with an IC₅₀ of 22 μg/mL. nih.gov The specific pathways of apoptosis induction, such as caspase activation or changes in Bcl-2 family protein expression, have not been specifically elucidated for Thiazolidine, 2-(3-bromophenyl)- . Similarly, while related compounds are known to cause cell cycle arrest, the specific effects of Thiazolidine, 2-(3-bromophenyl)- on cell cycle phases (e.g., G1/S or G2/M arrest) have not been reported.

Anti-Inflammatory Modulatory Effects in Cellular Models

Thiazolidine-containing compounds have been investigated for their anti-inflammatory properties. The general class of thiazolidines has been shown to possess anti-inflammatory activity, which is a key area of investigation for derivatives of this scaffold. ontosight.aimdpi.com However, specific in vitro studies on the anti-inflammatory modulatory effects of Thiazolidine, 2-(3-bromophenyl)- in cellular models, such as its impact on the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-1, COX-2), are not currently available in the reviewed literature.

Antimicrobial and Antifungal Efficacy against Pathogenic Strains

The antimicrobial and antifungal potential of the thiazolidine scaffold is well-documented. mdpi.comresearchgate.net A study on N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs, which share the 2-phenyl-thiazolidine core, demonstrated that some of these compounds displayed antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans. researchgate.net Some derivatives showed efficacy comparable or even superior to reference drugs like norfloxacin, chloramphenicol, and fluconazole. researchgate.net

Another study on 5-arylidene-4-thioxo-thiazolidine-2-ones revealed greater antimicrobial activity against Gram-positive bacteria, including multidrug-resistant clinical isolates, compared to the unsubstituted 4-thioxo-thiazolidine-2-one. nih.gov Despite these findings for related compounds, specific Minimum Inhibitory Concentration (MIC) values for Thiazolidine, 2-(3-bromophenyl)- against a panel of pathogenic bacterial and fungal strains have not been reported.

| Compound | Pathogenic Strain | MIC (µg/mL) | Source |

| Data not available for Thiazolidine, 2-(3-bromophenyl)- |

Antioxidant Activity Assays in Cellular and Cell-Free Systems

Thiazolidine derivatives are among the heterocyclic compounds that have been explored for their antioxidant properties. ontosight.aimdpi.com The evaluation of antioxidant capacity is often carried out using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assays. While the general class of thiazolidines has been associated with antioxidant activity, specific data from cellular or cell-free antioxidant assays for Thiazolidine, 2-(3-bromophenyl)- are not available in the current body of scientific literature.

Investigation of Molecular Pathways and Intracellular Targets

Proteomic and Transcriptomic Profiling in Responding Cell Lines

The use of proteomic and transcriptomic profiling is a powerful approach to elucidate the mechanism of action of bioactive compounds by identifying changes in protein and gene expression. At present, there are no published studies that have performed proteomic or transcriptomic profiling on cell lines treated with Thiazolidine, 2-(3-bromophenyl)- . Such studies would be invaluable in identifying its direct molecular targets and the broader cellular pathways it modulates, providing a deeper understanding of its biological effects.

Specific Protein-Protein Interaction Studies

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific studies detailing the direct protein-protein interaction partners for "Thiazolidine, 2-(3-bromophenyl)-". While the broader class of thiazolidine-containing compounds is known to interact with a variety of protein targets, data pinpointing the specific binding partners for this particular 2-(3-bromophenyl) substituted thiazolidine is not publicly available at this time.

In silico modeling and high-throughput screening assays would be necessary next steps to identify potential protein targets. Such studies would involve docking simulations against known protein structures and experimental validation through techniques like affinity purification-mass spectrometry, yeast two-hybrid screening, or surface plasmon resonance. Without such dedicated research, any discussion of specific protein-protein interactions for "Thiazolidine, 2-(3-bromophenyl)-" would be speculative.

Downstream Signaling Cascade Analysis (e.g., MAPK, PI3K/Akt)

Similarly, there is a notable absence of published research investigating the effects of "Thiazolidine, 2-(3-bromophenyl)-" on key downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) or the Phosphoinositide 3-kinase (PI3K)/Akt pathways. The modulation of these pathways is a common mechanism of action for many biologically active small molecules, and the general class of thiazolidines has been implicated in influencing such signaling events in various disease models.

However, no specific experimental data, such as western blot analyses for phosphorylated kinases (e.g., p-ERK, p-Akt) or reporter gene assays, could be found in the public domain for "Thiazolidine, 2-(3-bromophenyl)-". Therefore, it is currently unknown whether this compound acts as an inhibitor or activator of these or any other signaling cascades. Future research endeavors will need to include cellular assays designed to probe the activity of this compound on these critical intracellular signaling networks to elucidate its mechanism of action and potential therapeutic applications.

Structure Activity Relationship Sar Studies of Thiazolidine, 2 3 Bromophenyl Analogues

Impact of Substituents on the Bromophenyl Moiety

The nature and position of substituents on the phenyl ring attached to the C2 position of the thiazolidine (B150603) core are critical determinants of biological activity.

Positional Isomer Effects (e.g., ortho-, para-bromo analogues)

The placement of the bromine atom on the phenyl ring significantly influences the pharmacological profile of 2-phenylthiazolidine (B1205856) derivatives. Studies on positional isomers, such as ortho- and para-bromo analogues, have revealed that the substitution pattern can dramatically alter the compound's interaction with its biological target. For instance, in a series of 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles, the specific positioning of the bromo substituent was a key factor in their antimycobacterial activity. nih.gov While direct SAR data for the ortho- and para-bromo analogues of "Thiazolidine, 2-(3-bromophenyl)-" is not extensively detailed in the provided results, the principle that positional isomerism plays a crucial role in determining biological efficacy is well-established for related heterocyclic compounds. nih.gov The electronic environment and steric hindrance conferred by the bromine at the meta-position in "Thiazolidine, 2-(3-bromophenyl)-" likely contribute to a specific binding mode that is altered when the bromine is moved to the ortho or para positions.

Role of Other Halogen Substitutions and Bioisosteric Replacements

Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups can lead to significant changes in activity. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.com For example, the substitution of a bromine atom with a trifluoromethyl group (CF3) or an isopropyl group is a common bioisosteric replacement strategy. cambridgemedchemconsulting.com

Table 1: Bioisosteric Replacements for Bromine

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Bromo (Br) | Chloro (Cl) | Similar electronegativity and size, can modulate lipophilicity. |

| Bromo (Br) | Fluoro (F) | Smaller size, can alter electronic properties and metabolic stability. |

| Bromo (Br) | Trifluoromethyl (CF3) | Strong electron-withdrawing group, can enhance binding affinity and metabolic stability. cambridgemedchemconsulting.com |

| Bromo (Br) | Isopropyl (iPr) | Similar steric bulk, can probe the size of the binding pocket. cambridgemedchemconsulting.com |

| Bromo (Br) | Cyano (CN) | Can act as a hydrogen bond acceptor and alter electronic distribution. cambridgemedchemconsulting.com |

Influence of Stereochemistry at the 2-Position of the Thiazolidine Ring

The carbon atom at the 2-position of the thiazolidine ring is a chiral center when substituted with an aryl group, leading to the existence of enantiomers. The stereochemistry at this position can have a profound impact on biological activity, as enantiomers often exhibit different pharmacological and pharmacokinetic profiles. For 2,3-disubstituted thiazolidine-4-one derivatives, the preferred configuration is often one where the protons at C-2 and C-5 are in a cis diequatorial conformation to minimize steric hindrance. researchgate.net

The absolute configuration of the two diastereomers that can arise from the presence of chiral centers at both the C2 and C4 positions of the thiazolidine ring can be determined using techniques like 1D nuclear Overhauser effect (NOE) experiments. nih.gov This stereochemical arrangement is crucial as it dictates the three-dimensional shape of the molecule and its ability to fit into the binding site of a biological target.

Role of N-Substituents on Biological Potency and Selectivity

For example, in a series of 2-arylthiazolidine-4-carboxylic acid amides, the N-substituent played a critical role in their cytotoxic activity against cancer cells. nih.gov Similarly, studies on N-substituted 2-isocyanoarylacetamides have shown that the substituent on the nitrogen atom influences their antimicrobial activity. nih.gov The introduction of different functional groups on the nitrogen can lead to interactions with different residues in the target's binding pocket, thereby affecting potency and selectivity.

Table 2: Impact of N-Substituents on Biological Activity

| N-Substituent | Observed Effect on Activity | Reference |

|---|---|---|

| Alkyl amides | Influenced cytotoxic activity against cancer cell lines. | nih.gov |

| Aryl groups | Can modulate antimicrobial and antifungal activity. | acs.org |

| Heterocyclic rings | Introduction of morpholine (B109124) led to potent antifungal agents. | acs.org |

Effects of Ring System Modifications and Their Consequences on Activity

Alterations to the core thiazolidine ring system, such as changing the ring size, introducing additional heteroatoms, or fusing it with other ring systems, can have significant consequences on biological activity. The thiazolidine ring itself is a key structural feature, and its integrity is often essential for activity. wikipedia.org

Modifications such as the creation of thiazolidin-4-ones, by introducing a carbonyl group at the 4-position, have led to a wide range of biologically active compounds, including anticancer and antitubercular agents. nih.govekb.eg The fusion of the thiazolidine ring with other heterocyclic structures, like pyrazole (B372694) or pyrimidine, has also been explored to create hybrid molecules with enhanced pharmacological profiles. nih.gov However, in some cases, removal or significant alteration of the thiazolidine ring can lead to a loss of activity, highlighting its importance as a pharmacophore. acs.org For instance, the fusion of a β-lactam ring to the thiazolidine ring is a key structural feature for the antibacterial activity of penicillins. wikipedia.org

Advanced Analytical Methodologies in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable tools for probing the molecular architecture of newly synthesized compounds. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these efforts, providing unparalleled detail into the connectivity and stereochemistry of thiazolidine (B150603) derivatives.

High-Resolution NMR Spectroscopy for Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex heterocyclic systems like derivatives of 2-(3-bromophenyl)thiazolidine. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the primary structure, but two-dimensional (2D) NMR techniques are essential for definitive stereochemical assignments.

Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. A COSY experiment reveals proton-proton coupling through bonds, typically over two to three bonds, which helps to establish the connectivity of the proton network within the molecule. libretexts.org For a hypothetical derivative of 2-(3-bromophenyl)thiazolidine, COSY would be instrumental in assigning the protons on the thiazolidine ring and confirming their relationship to adjacent substituents.

NOESY, on the other hand, identifies protons that are close to each other in space, regardless of their bonding proximity. libretexts.orgyoutube.com This is crucial for determining the relative stereochemistry of chiral centers. For instance, in a diastereomeric mixture of a 2,4-disubstituted thiazolidine derivative, NOESY can distinguish between the cis and trans isomers by observing through-space correlations between the protons at the C2 and C4 positions.

| NMR Technique | Information Provided | Application to 2-(3-bromophenyl)thiazolidine Derivatives |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Provides a basic proton skeleton of the molecule. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the carbon framework and functional groups. |

| COSY | Correlation between J-coupled protons. libretexts.org | Establishes the H-H connectivity within the thiazolidine ring and with its substituents. |

| HSQC | Correlation between protons and their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Correlation between protons and carbons over two to three bonds. | Confirms the overall connectivity and links different parts of the molecule. |

| NOESY | Correlation between protons that are close in space. libretexts.orgyoutube.com | Determines the relative stereochemistry and conformation of the molecule. |

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for studying the metabolic fate of new chemical entities in in vitro systems. pharmaron.com When a derivative of 2-(3-bromophenyl)thiazolidine is incubated with liver microsomes or other metabolic systems, it can undergo various biotransformations. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. pharmaron.com

Common metabolic pathways for thiazolidine-containing compounds include oxidation, hydroxylation, and ring cleavage. nih.gov For instance, a potential in vitro metabolite of 2-(3-bromophenyl)thiazolidine could be the corresponding sulfoxide (B87167) or sulfone, formed by the oxidation of the sulfur atom in the thiazolidine ring. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these metabolites and provide their exact masses, facilitating the elucidation of their structures. Fragmentation analysis (MS/MS) further helps in pinpointing the site of metabolic modification. pharmaron.com

| Potential Metabolite | Biotransformation | Expected Mass Shift (from parent) | Significance |

| 2-(3-bromophenyl)thiazolidine-1-oxide | Sulfoxidation | +16 Da | A common phase I metabolic pathway. |

| 2-(3-bromophenyl)thiazolidine-1,1-dioxide | Sulfonation | +32 Da | Further oxidation of the sulfur atom. |

| N-dealkylation product | Cleavage of N-substituent | Varies with substituent | Important for understanding metabolic stability. |

| Aromatic hydroxylation product | Hydroxylation of the bromophenyl ring | +16 Da | A common phase I metabolic pathway for aromatic compounds. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential technique for both the purification of synthesized compounds and the analysis of their purity. Preparative and analytical chromatography play distinct but complementary roles in the research and development of 2-(3-bromophenyl)thiazolidine derivatives.

Preparative Chromatography for Synthetic Intermediates and Final Compounds

The synthesis of 2-(3-bromophenyl)thiazolidine and its derivatives often yields crude products containing unreacted starting materials, byproducts, and isomers. Preparative chromatography is employed to isolate the desired compound in high purity. This technique utilizes larger columns and stationary phases to handle significant quantities of material. The choice of the stationary phase (e.g., normal phase silica (B1680970) gel or reverse phase C18) and the mobile phase is optimized to achieve the best separation. In some cases, a single chromatographic step is sufficient, while in others, multiple steps with different separation principles may be necessary to achieve the desired purity for subsequent biological testing or structural analysis.

Analytical HPLC-DAD/MS for Reaction Monitoring and Quality Control

Analytical High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful tool for real-time reaction monitoring and final product quality control. rsc.orgresearchgate.netresearchgate.net This setup allows for the rapid separation of components in a reaction mixture, with the DAD providing UV-Vis spectra for peak identification and the MS confirming the molecular weight of each component. researchgate.net

By taking small aliquots from a reaction at various time points, researchers can track the consumption of starting materials and the formation of the product, in this case, a derivative of 2-(3-bromophenyl)thiazolidine. rsc.orgresearchgate.net This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For quality control, HPLC-DAD/MS is used to determine the purity of the final compound, typically aiming for a purity of >95% for biological screening. A study on a different thiazolidine derivative highlighted the use of HPLC for purity determination, noting that the compound's stability on the column is a critical factor to consider. nih.gov

| Parameter | HPLC-DAD | HPLC-MS |

| Principle | Measures the absorbance of UV-Vis light by the analyte. | Measures the mass-to-charge ratio of ionized analytes. |

| Information Provided | Retention time and UV-Vis spectrum. | Retention time and mass spectrum. |

| Application | Quantitation and preliminary identification of chromophoric compounds. | Confirmation of molecular weight and structural information through fragmentation. |

X-Ray Crystallography for Absolute Stereochemistry and Conformation

While NMR can provide information about the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute stereochemistry and the precise three-dimensional structure of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral derivative of 2-(3-bromophenyl)thiazolidine, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its absolute configuration. The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and torsion angles, offering insights into the preferred conformation of the thiazolidine ring and the orientation of the 3-bromophenyl substituent. nih.govcambridge.org This information is invaluable for understanding structure-activity relationships and for computational modeling studies such as molecular docking. While no specific crystal structure for "Thiazolidine, 2-(3-bromophenyl)-" is publicly available, the methodology has been successfully applied to other thiazolidine derivatives, demonstrating its utility in this class of compounds. nih.govcambridge.org

Bioanalytical Method Development for In Vitro Quantitative Analysis (e.g., cellular uptake)

The quantitative analysis of "Thiazolidine, 2-(3-bromophenyl)-" in complex biological matrices, such as cell lysates for cellular uptake studies, necessitates the development of a highly sensitive and selective bioanalytical method. While specific validated methods for "Thiazolidine, 2-(3-bromophenyl)-" are not extensively documented in publicly available literature, a robust method can be conceptualized based on established principles for the analysis of structurally related thiazolidine derivatives. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as the technique of choice for this purpose, offering superior resolution, sensitivity, and specificity.

A typical in vitro quantitative analysis would involve cell lines pertinent to the research focus, which are incubated with "Thiazolidine, 2-(3-bromophenyl)-" for predetermined time points. Following incubation, the cells are washed and lysed to release the intracellular contents, including the absorbed compound. The accurate quantification of the analyte within this cellular matrix is paramount for understanding its cellular permeability and accumulation.

Sample Preparation:

The primary objective of sample preparation is to extract "Thiazolidine, 2-(3-bromophenyl)-" from the cellular lysate while removing interfering endogenous components such as proteins and lipids that can compromise the analytical results. A common and effective technique for this class of compounds is protein precipitation. nih.gov

Initially, an internal standard (IS) would be added to the cell lysate sample. An ideal IS would be a structurally similar molecule that is not present endogenously and exhibits comparable extraction recovery and ionization efficiency to the analyte. For "Thiazolidine, 2-(3-bromophenyl)-", a deuterated analog or a similar thiazolidine derivative could be employed. Subsequently, a cold organic solvent, such as acetonitrile (B52724), is added to the sample, typically in a 2:1 or 3:1 ratio (v/v), to precipitate the proteins. nih.govnih.gov The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and the IS, is then carefully collected. This extract may be directly injected into the UPLC-MS/MS system or further concentrated by evaporation and reconstitution in the mobile phase to enhance sensitivity. nih.gov

Chromatographic and Mass Spectrometric Conditions:

The separation of "Thiazolidine, 2-(3-bromophenyl)-" from any remaining matrix components is achieved using UPLC. A reversed-phase column, such as a C18 or phenyl column, is generally suitable for this class of compounds. nih.govrsc.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic component (e.g., acetonitrile or methanol) is typically employed. nih.govnih.gov The gradient would be optimized to ensure a short run time while achieving adequate separation of the analyte from any interfering peaks.

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the positive ion mode is often effective for thiazolidine derivatives. nih.gov In MRM, the precursor ion (the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity. The specific precursor and product ion transitions for "Thiazolidine, 2-(3-bromophenyl)-" and a potential internal standard would be determined by direct infusion of the compounds into the mass spectrometer.

Interactive Data Table: Proposed UPLC-MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Thiazolidine, 2-(3-bromophenyl)- | To be determined | To be determined | Positive ESI |

| Internal Standard (e.g., Deuterated Analog) | To be determined | To be determined | Positive ESI |

Note: The specific m/z values for the precursor and product ions would need to be empirically determined for "Thiazolidine, 2-(3-bromophenyl)-" and the chosen internal standard.

Method Validation:

To ensure the reliability of the data, the developed UPLC-MS/MS method would undergo rigorous validation according to established guidelines. Key validation parameters would include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specified range. nih.gov

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple concentration levels (low, medium, and high quality controls). nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the cellular matrix. nih.gov

Matrix Effect: The assessment of the influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability). nih.gov

By establishing and validating a sensitive and specific UPLC-MS/MS method, researchers can confidently quantify the cellular uptake of "Thiazolidine, 2-(3-bromophenyl)-", providing crucial data for its preclinical evaluation.

Future Directions and Research Gaps

Exploration of Novel Biological Targets for Thiazolidine (B150603), 2-(3-bromophenyl)- Analogues

The therapeutic potential of thiazolidine derivatives is well-documented, with various analogues exhibiting a wide range of biological activities. Future research should focus on identifying and validating novel biological targets for analogues of Thiazolidine, 2-(3-bromophenyl)-. Given the structural similarities to other bioactive molecules, several promising avenues exist.

Initial in silico screening and subsequent in vitro assays could explore the activity of these analogues against a panel of targets implicated in prevalent diseases. For instance, the well-established role of thiazolidinediones as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in the context of diabetes suggests that analogues of Thiazolidine, 2-(3-bromophenyl)- could be investigated for similar or related activities. nih.gov Furthermore, the documented anticancer properties of various thiazolidinone-containing compounds, such as those targeting carbonic anhydrase IX and XII, provide a strong rationale for screening these analogues against a range of cancer-related enzymes and receptors. nih.gov

The presence of the bromophenyl moiety is also significant. Studies on other heterocyclic compounds containing a bromophenyl group have shown potent anticancer activities, suggesting that Thiazolidine, 2-(3-bromophenyl)- analogues could be investigated as potential inhibitors of targets like tubulin. nih.gov The exploration of jejich antifungal and antibacterial potential is also warranted, given the known antimicrobial activity of many 2-arylthiazolidin-4-one derivatives. nih.govresearchgate.net A systematic approach, combining computational predictions with experimental validation, will be crucial in uncovering the full therapeutic landscape of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These powerful computational tools can be strategically employed to accelerate the design and optimization of Thiazolidine, 2-(3-bromophenyl)- analogues.

AI and ML algorithms can be trained on existing datasets of thiazolidine derivatives to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetic profiles. These models can then be used to virtually screen vast libraries of novel analogues, identifying candidates with the highest probability of desired therapeutic effects and favorable drug-like properties. This in silico approach significantly reduces the time and resources required for initial lead discovery.

Furthermore, generative AI models can be utilized to design entirely new Thiazolidine, 2-(3-bromophenyl)- analogues with optimized characteristics. By learning the complex relationships between chemical structure and biological function, these models can propose novel molecules that are more likely to be potent and selective for specific biological targets. The integration of AI and ML into the design-synthesize-test-analyze cycle will undoubtedly foster a more efficient and targeted approach to the development of next-generation thiazolidine-based therapeutics.

Development of More Efficient and Sustainable Synthetic Routes

The advancement of Thiazolidine, 2-(3-bromophenyl)- research is intrinsically linked to the availability of efficient and sustainable methods for its synthesis and the synthesis of its analogues. While classical methods for thiazolidine synthesis exist, future efforts should focus on developing greener and more atom-economical routes.